molecular formula C9H17N3O3 B12307615 rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide

rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide

Cat. No.: B12307615
M. Wt: 215.25 g/mol
InChI Key: WMWTXDUAFVNLQX-UHFFFAOYSA-N
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Description

rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide is a complex organic compound with the molecular formula C9H17N3O3 and a molecular weight of 215.25 g/mol . This compound is characterized by the presence of a hydrazinecarbonyl group, a hydroxycyclopentyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include derivatives with modified functional groups, such as amines, carbonyl compounds, and substituted acetamides.

Scientific Research Applications

rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

N-[[4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide

InChI

InChI=1S/C9H17N3O3/c1-5(13)11-4-7-2-6(3-8(7)14)9(15)12-10/h6-8,14H,2-4,10H2,1H3,(H,11,13)(H,12,15)

InChI Key

WMWTXDUAFVNLQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CC(CC1O)C(=O)NN

Origin of Product

United States

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